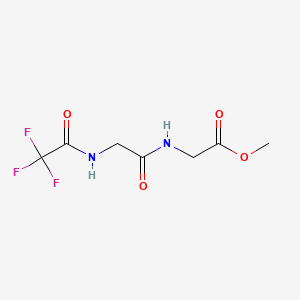

N-(N-(Trifluoroacetyl)glycyl)glycine methyl ester

Description

Properties

CAS No. |

433-33-0 |

|---|---|

Molecular Formula |

C7H9F3N2O4 |

Molecular Weight |

242.15 g/mol |

IUPAC Name |

methyl 2-[[2-[(2,2,2-trifluoroacetyl)amino]acetyl]amino]acetate |

InChI |

InChI=1S/C7H9F3N2O4/c1-16-5(14)3-11-4(13)2-12-6(15)7(8,9)10/h2-3H2,1H3,(H,11,13)(H,12,15) |

InChI Key |

VQFVYTURUFTZIM-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)CNC(=O)CNC(=O)C(F)(F)F |

Origin of Product |

United States |

Preparation Methods

Preparation of Glycine Methyl Ester Intermediate

A key precursor in the synthesis is glycine methyl ester, often prepared as its sulfate salt to facilitate subsequent reactions. The preparation involves:

- Stirring glycine in methanol at room temperature (approximately 19–21 °C).

- Slowly adding concentrated sulfuric acid to the mixture.

- Heating the solution to reflux at 65–68 °C for 6–8 hours.

- Cooling the reaction mixture to 20–25 °C.

- Concentrating under vacuum at 45–50 °C to remove methanol.

- Diluting with purified water and adjusting pH to 0–5 using ammonia, typically around pH 2.5, to obtain glycine methyl ester sulfate solution.

This method yields glycine methyl ester sulfate with high efficiency (85–90%) and minimal environmental impact due to low corrosive gas emissions.

| Step | Conditions | Description | Temperature (°C) | Time | Notes |

|---|---|---|---|---|---|

| 1 | Stirring in methanol | Glycine dissolved in methanol | 19–21 | - | Room temperature |

| 2 | Addition of concentrated H2SO4 | Slow addition under stirring | 19–21 | - | Controlled addition |

| 3 | Reflux | Heating to reflux | 65–68 | 6–8 hours | Esterification reaction |

| 4 | Cooling | Cooling after reflux | 20–25 | - | Preparation for concentration |

| 5 | Vacuum concentration | Removal of methanol | 45–50 | - | Vacuum to avoid hydrolysis |

| 6 | Dilution and pH adjustment | Adding water and ammonia | 20–25 | - | pH adjusted to ~2.5 |

Trifluoroacetylation of Glycine

The trifluoroacetylation step involves reacting glycine or its derivatives with trifluoroacetic anhydride. This reaction introduces the trifluoroacetyl group onto the amino functionality of glycine, enhancing the molecule's reactivity and stability.

- Glycine is dissolved in an appropriate solvent.

- Trifluoroacetic anhydride is added dropwise under controlled temperature conditions (often 0–5 °C to avoid side reactions).

- The reaction mixture is stirred until completion, monitored by thin-layer chromatography (TLC) or other analytical methods.

This step yields N-(trifluoroacetyl)glycine, which serves as an intermediate for further coupling.

Coupling and Formation of N-(N-(Trifluoroacetyl)glycyl)glycine Methyl Ester

The coupling of N-(trifluoroacetyl)glycine with glycine methyl ester is typically carried out using peptide coupling agents such as carbodiimides (e.g., dicyclohexylcarbodiimide) or other activating agents under mild conditions to form the dipeptide bond.

- The N-(trifluoroacetyl)glycine and glycine methyl ester are dissolved in a suitable solvent (e.g., dichloromethane).

- A coupling agent and a base (e.g., N,N-diisopropylethylamine) are added.

- The reaction is stirred at room temperature or slightly elevated temperature until completion.

- The product is purified by standard chromatographic techniques.

This yields this compound with high purity suitable for research applications.

- The use of glycine methyl ester sulfate as an intermediate is advantageous due to its stability and ease of handling compared to free glycine methyl ester.

- Trifluoroacetylation enhances the compound's biochemical reactivity, particularly its interaction with enzymes, by forming stable complexes that may inhibit enzymatic activity.

- The methyl ester group improves solubility and membrane permeability, making the compound useful in pharmaceutical and biochemical studies.

- The overall synthetic route is efficient, scalable, and environmentally considerate due to minimized corrosive byproducts and high yield.

| Preparation Stage | Reagents/Conditions | Key Parameters | Outcome |

|---|---|---|---|

| Glycine methyl ester sulfate synthesis | Glycine, methanol, concentrated H2SO4, ammonia | Reflux 65–68 °C, pH 2.5 | Glycine methyl ester sulfate solution (85–90% yield) |

| Trifluoroacetylation | Glycine, trifluoroacetic anhydride | 0–5 °C, controlled addition | N-(Trifluoroacetyl)glycine intermediate |

| Peptide coupling | N-(Trifluoroacetyl)glycine, glycine methyl ester, coupling agent | Room temp, mild conditions | This compound |

The preparation of this compound is a multi-step process involving the synthesis of glycine methyl ester sulfate, trifluoroacetylation of glycine, and peptide coupling to form the final ester. The methodologies reported in patent literature and chemical supplier data emphasize high yield, operational simplicity, and environmental considerations. These factors make the synthetic route robust for both laboratory-scale and potential industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-(N-(Trifluoroacetyl)glycyl)glycine methyl ester can undergo various chemical reactions, including:

Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Substitution: The trifluoroacetyl group can be substituted with other acyl groups under appropriate conditions.

Reduction: The compound can be reduced to form the corresponding amine.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, can be used for hydrolysis.

Substitution: Acyl chlorides or anhydrides in the presence of a base can be used for substitution reactions.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used for reduction reactions.

Major Products Formed

Hydrolysis: Glycine and trifluoroacetic acid.

Substitution: N-(acyl)glycylglycine methyl ester.

Reduction: N-(trifluoroacetyl)glycylglycine methyl ester.

Scientific Research Applications

N-(N-(Trifluoroacetyl)glycyl)glycine methyl ester, also known as this compound, is a compound with diverse applications in scientific research due to its structure that allows for various chemical reactions and interactions with biological targets .

Scientific Research Applications

The applications of this compound span across chemistry, biology, medicine, and industry.

Chemistry

- It serves as a building block in the synthesis of more complex molecules.

- It is used as a model compound for studying reaction mechanisms.

Biology

- It is investigated for its potential role in biochemical pathways.

- It is used in studies involving protein and peptide synthesis.

Medicine

- It is explored for potential therapeutic applications.

- It is studied for its effects on various biological targets.

- It can protect cells, particularly nerve cells, against damage, loss of neurites, and/or apoptotic or necrotic cell death .

- It exhibits neuroprotection in cell culture models of neurodegenerative disease and can be an effective addition or alternative to conventional therapies for neural degeneration .

- It may be useful in treating conditions in which nerve processes (axons and/or dendrites) have become severed, such as in sharp force injuries .

- It can be used either alone or in combination with other agents to prevent adverse effects of planned brain injury .

Industry

- It is used in the production of pharmaceuticals and agrochemicals.

- It is employed in the synthesis of specialty chemicals.

The trifluoroacetyl group can interact with enzymes and receptors, modulating their activity. The glycyl groups facilitate binding to proteins and peptides, influencing their function. The methyl ester group can undergo hydrolysis, releasing active metabolites that exert biological effects.

Mechanism of Action

The mechanism of action of N-(N-(Trifluoroacetyl)glycyl)glycine methyl ester involves its interaction with specific molecular targets. The trifluoroacetyl group can enhance the compound’s stability and reactivity, allowing it to participate in various biochemical pathways. The ester group can be hydrolyzed to release the active carboxylic acid, which can then interact with enzymes and receptors.

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : Glycine, N-[N-(trifluoroacetyl)glycyl]-, methyl ester

- CAS Registry Number : 433-33-0

- Molecular Formula : C₇H₉F₃N₂O₄

- Molecular Weight : 242.1526 g/mol

- InChIKey : VQFVYTURUFTZIM-UHFFFAOYSA-N

Structural Features: This compound is a glycine derivative with a trifluoroacetyl-protected amino group and a methyl ester at the carboxyl terminus. The trifluoroacetyl (TFA) group is a strong electron-withdrawing moiety, enhancing the compound's stability against nucleophilic attack and enzymatic degradation .

Physical Properties :

- Phase Transition Data :

Structural Analogs: Substituent Variations

Table 1: Key Structural and Physical Comparisons

Key Observations :

Electron-Withdrawing Effects :

- The trifluoroacetyl group in this compound provides greater electron withdrawal compared to benzoyl or sulfonyl groups, influencing reactivity and metabolic stability .

- The sulfonyl group in Methyl N-(3-chloro-4-fluorophenyl)-N-(phenylsulfonyl)glycinate enhances electrophilicity but may reduce solubility due to increased polarity .

Molecular Weight and Lipophilicity: The benzoyl derivative (C₁₂H₁₄N₂O₄) has a higher molecular weight (250.25 vs. The fluorine-18 labeled analog (C₁₂H₁₃FNO₄) is designed for positron emission tomography (PET) imaging, leveraging the methyl ester for improved cellular uptake compared to tyrosine-based tracers .

Thermal Stability: this compound exhibits notable sublimation enthalpy (127.9 kJ/mol), suggesting higher thermal stability than non-acylated glycine esters .

Functional Group Comparisons in Peptide Derivatives

Key Insights :

- Protecting Group Utility : The trifluoroacetyl group is preferred in peptide synthesis for its robustness under acidic/basic conditions, whereas benzoyl groups are more labile but useful in prodrug designs .

- Biological Activity : Sulfonyl derivatives (e.g., 863187-31-9) show herbicidal activity due to their ability to inhibit acetolactate synthase, a target in plant metabolism .

Biological Activity

N-(N-(Trifluoroacetyl)glycyl)glycine methyl ester, a derivative of glycine, has garnered attention in the field of biochemical research due to its unique structural features and potential biological activities. This article explores its synthesis, mechanisms of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves a multi-step process:

- Trifluoroacetylation : Glycine is reacted with trifluoroacetic anhydride to introduce the trifluoroacetyl group.

- Glycylation : The trifluoroacetylated glycine is then reacted with another glycine molecule.

- Esterification : Finally, the glycyl derivative undergoes esterification with methanol to yield the methyl ester.

The biological activity of this compound can be attributed to its interaction with various molecular targets, including enzymes and receptors. The trifluoroacetyl group enhances binding affinity to active sites, potentially inhibiting enzyme activity and modulating biochemical pathways. The glycyl groups facilitate interactions with proteins and peptides, influencing their functions. Additionally, the methyl ester can hydrolyze to release active metabolites that exert biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits antimicrobial properties. In comparative studies, it has shown effectiveness against various pathogens:

| Pathogen | Activity |

|---|---|

| Pseudomonas aeruginosa | Moderate inhibition |

| Klebsiella pneumoniae | Moderate inhibition |

| Candida albicans | Significant inhibition |

These findings suggest that the compound may be a candidate for developing new antimicrobial agents .

Anti-inflammatory Properties

The compound has also been explored for its anti-inflammatory potential. In vivo studies demonstrated that it could significantly reduce inflammation markers such as COX-2 and IL-1β in animal models. For example, one study reported a reduction in COX-2 expression by approximately 82.5% following treatment with related compounds .

Case Studies

-

Study on Enzyme Inhibition :

A study investigated the inhibitory effects of this compound on specific enzymes involved in inflammatory pathways. Results indicated that the compound formed stable complexes with enzyme active sites, leading to reduced enzymatic activity and inflammation markers in treated subjects. -

Antimicrobial Efficacy Evaluation :

Another study evaluated the antimicrobial efficacy of this compound against various bacterial strains. Results showed that it exhibited a significant zone of inhibition against Pseudomonas aeruginosa and Klebsiella pneumoniae, suggesting its potential as a therapeutic agent in treating infections caused by these pathogens.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.